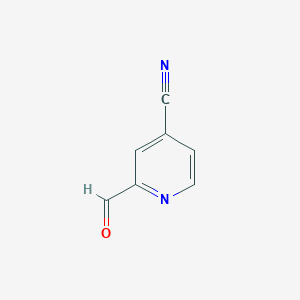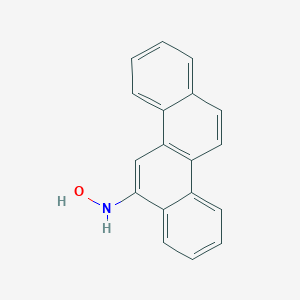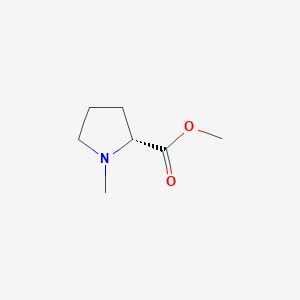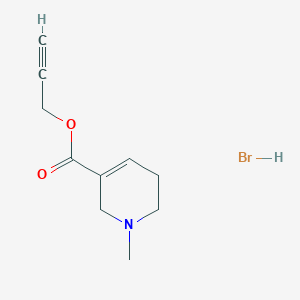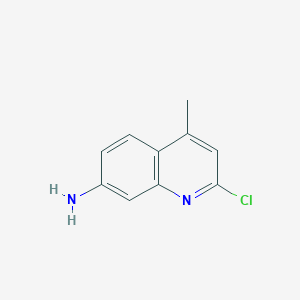
2-Chloro-4-methyl-7-aminoquinoline
概要
説明
2-Chloro-4-methyl-7-aminoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the fourth position, and an amino group at the seventh position on the quinoline ring. It has a molecular formula of C10H9ClN2 and a molecular weight of 192.64 g/mol .
作用機序
Target of Action
2-Chloro-4-methyl-7-aminoquinoline, also known as 2-chloro-4-methylquinolin-7-amine, is a derivative of 4-aminoquinoline . The 4-aminoquinoline nucleus is found ubiquitously in nature and is used in the design of bioactive compounds displaying various activities such as antimicrobial, antiviral, anti-inflammatory, immune-modulatory, and anticancer . .
Mode of Action
It is known that 4-aminoquinoline derivatives often work through nucleophilic aromatic substitution reactions . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited (e.g., antimicrobial, antiviral, etc.).
Biochemical Pathways
4-aminoquinoline derivatives have been found to have a broad spectrum of bioactivities, suggesting they may interact with multiple pathways .
Result of Action
Given the broad spectrum of bioactivities exhibited by 4-aminoquinoline derivatives, the effects could potentially be diverse depending on the specific biological activity being exhibited .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-7-aminoquinoline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with methylamine under controlled conditions. The reaction proceeds through the substitution of the chlorine atom at the seventh position by the amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
化学反応の分析
Types of Reactions: 2-Chloro-4-methyl-7-aminoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as methylamine and other amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes and ketones under acidic or basic conditions.
Major Products Formed:
Schiff Bases: Formed through condensation reactions with aldehydes.
Amino Derivatives: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
類似化合物との比較
4-Aminoquinoline: Known for its antimalarial properties.
7-Chloro-4-aminoquinoline: Another derivative with similar biological activities.
2-Methylquinoline: A simpler quinoline derivative with different substitution patterns
Uniqueness: 2-Chloro-4-methyl-7-aminoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amino group at specific positions on the quinoline ring enhances its reactivity and potential for diverse applications .
特性
IUPAC Name |
2-chloro-4-methylquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYZUVHSCLRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282125 | |
| Record name | 2-Chloro-4-methyl-7-aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114058-74-1 | |
| Record name | 2-Chloro-4-methyl-7-aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)
